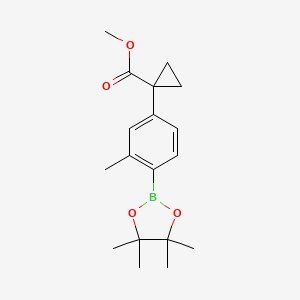

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring, a boronate ester, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate typically involves the following steps:

Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of this compound in various reactions involves the following:

Boronate Ester Group: The boronate ester group can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions.

Cyclopropane Ring: The strained nature of the cyclopropane ring makes it reactive in various addition reactions.

Carboxylate Ester Group: The ester group can participate in hydrolysis and other nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole .

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

Uniqueness

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is unique due to the presence of the cyclopropane ring, which imparts additional reactivity and potential for diverse chemical transformations compared to similar compounds that lack this feature .

Biological Activity

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is a compound that belongs to a class of organic molecules characterized by its unique dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various disease processes.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H22BNO2

- Molecular Weight : 283.17 g/mol

- CAS Number : 1818380-84-5

The presence of the dioxaborolane group is significant as it enhances the compound's stability and solubility, which are critical for biological activity.

Inhibition of Kinases

Recent studies have highlighted the compound's role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is implicated in various diseases, including cancer.

- GSK-3β Inhibition : The compound has shown promising inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β), a kinase involved in multiple signaling pathways. The IC50 value for GSK-3β inhibition was found to be in the low nanomolar range (10–1314 nM), indicating potent activity .

- Mechanism of Action : The mechanism involves binding to the ATP-binding site of the kinase, effectively blocking its activity. This inhibition can lead to altered cellular signaling pathways that may inhibit tumor growth or promote apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant reduction of cell viability in various cancer cell lines compared to control groups. The reduction was attributed to GSK-3β inhibition leading to apoptosis .

Toxicity and Safety Profile

While the biological activity is promising, it is essential to consider the toxicity profile:

- Acute Toxicity : The compound is classified with H302 (harmful if swallowed) and H315 (causes skin irritation). Proper handling and safety precautions are advised when working with this compound .

Comparative Biological Activity Table

| Compound Name | Molecular Weight | GSK-3β IC50 (nM) | Safety Classification |

|---|---|---|---|

| This compound | 283.17 g/mol | 10–1314 | H302, H315 |

| Staurosporine (Reference) | 466.54 g/mol | <10 | H300 |

Properties

Molecular Formula |

C18H25BO4 |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

methyl 1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H25BO4/c1-12-11-13(18(9-10-18)15(20)21-6)7-8-14(12)19-22-16(2,3)17(4,5)23-19/h7-8,11H,9-10H2,1-6H3 |

InChI Key |

DPTWYOPSBZNTLV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CC3)C(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.